2-(2-Furyl)-1,3,4-oxadiazole
Description
Significance of 1,3,4-Oxadiazole (B1194373) Core in Contemporary Chemical Research
The 1,3,4-oxadiazole nucleus is a five-membered ring containing one oxygen and two nitrogen atoms. jusst.orgijpsr.com This structural unit is considered a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. jusst.orgrroij.com Its importance in medicinal chemistry is underscored by its presence in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. rroij.comjchemrev.comjchemrev.com
The stability and versatile nature of the 1,3,4-oxadiazole ring allow medicinal chemists to modify its structure to develop new therapeutic agents. researchgate.net This heterocycle is often used as a bioisostere for carboxylic acids, carboxamides, and esters, meaning it can replace these groups in a molecule without significantly altering its biological activity, a strategy often employed in drug design. nih.gov Beyond pharmaceuticals, 1,3,4-oxadiazole derivatives are also investigated for their applications as polymers, luminescent materials, and corrosion inhibitors. nih.gov
The Unique Role of Furan (B31954) Substitution in Oxadiazole Chemistry
The furan moiety can be synthesized through various methods, including the reaction of propargyl alcohols with terminal alkynes. derpharmachemica.com The combination of the furan and 1,3,4-oxadiazole rings in 2-(2-furyl)-1,3,4-oxadiazole creates a molecule with potential for diverse chemical transformations and biological interactions. Research has shown that heteroaromatic carboxylic acids, including furan-2-carboxylic acid, can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. acs.org
Historical Development and Evolution of this compound Research
While the broader class of 1,3,4-oxadiazoles has been studied for many decades, dedicated research on this compound and its derivatives is a more recent and evolving field. Early work on oxadiazoles (B1248032) dates back to at least the mid-20th century. jusst.org The initial focus was on the synthesis and characterization of the core ring structure.
Over time, the exploration of various substituents on the oxadiazole ring has led to the discovery of a wide range of pharmacological activities. jchemrev.comnih.gov The synthesis of 2-(furan-2-yl)-1,3,4-oxadiazole-2-thiol has been reported, highlighting the chemical accessibility of this scaffold. researchgate.net Modern research continues to explore new synthetic methods and potential applications for these compounds, driven by their promising biological profiles. The development of new synthetic strategies, such as those involving tandem reactions, allows for the efficient production of diverse 2,5-substituted 1,3,4-oxadiazoles, including those with furan substituents. acs.org
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C6H4N2O2 |
| Molecular Weight | 136.11 g/mol |
| Boiling Point | 150°C (for 1,3,4-Oxadiazole) jusst.org |
Spectroscopic Data Interpretation
The structural confirmation of 1,3,4-oxadiazole derivatives relies heavily on spectroscopic techniques. In the ¹³C NMR spectra of 1,2,4-oxadiazoles, signals corresponding to the carbon atoms of the oxadiazole ring typically appear at specific chemical shifts, which helps in confirming the formation of the ring system. researchgate.net Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are characteristic of the aryl-1,2,4-oxadiazole structure. researchgate.net Infrared (IR) spectroscopy is also a valuable tool for identifying the functional groups present in the molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-5(9-3-1)6-8-7-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCGXJDZZBOCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305691 | |
| Record name | 2-(2-Furanyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23571-76-8 | |
| Record name | 2-(2-Furanyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23571-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Furanyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Furyl 1,3,4 Oxadiazole and Its Derivatives
Classical Synthetic Routes to 1,3,4-Oxadiazoles
The formation of the 1,3,4-oxadiazole (B1194373) ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been developed over many years. rsc.org These general strategies are applicable to a wide range of substituted oxadiazoles (B1248032), including the furanyl derivative of interest.
One of the most common and direct methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. rsc.orgbiointerfaceresearch.com This reaction involves the removal of a molecule of water from the diacylhydrazine precursor to induce ring closure. A variety of dehydrating agents can be employed to facilitate this transformation, each with its own advantages regarding reaction conditions and substrate scope. biointerfaceresearch.comnih.gov
Commonly used cyclodehydration agents include:
Phosphorus oxychloride (POCl₃) nih.gov
Thionyl chloride (SOCl₂) rsc.orgnih.gov
Polyphosphoric acid (PPA) biointerfaceresearch.comnih.gov
Phosphorus pentoxide (P₂O₅) biointerfaceresearch.comnih.gov
Triflic anhydride (B1165640) nih.gov
Burgess reagent biointerfaceresearch.com
More recently, reagents like XtalFluor-E ([Et₂NSF₂]BF₄) have been introduced as practical and efficient cyclodehydration agents, often with the addition of acetic acid to improve yields. rsc.orgrsc.org The general scheme for this reaction begins with the formation of a 1,2-diacylhydrazine, which is then heated in the presence of the dehydrating agent to yield the 1,3,4-oxadiazole. biointerfaceresearch.com
Table 1: Selected Dehydrating Agents for Cyclodehydration of 1,2-Diacylhydrazines
| Dehydrating Agent | Typical Conditions | Reference |
| Phosphorus Oxychloride (POCl₃) | Reflux | nih.gov |
| Thionyl Chloride (SOCl₂) | Heating | rsc.org |
| Polyphosphoric Acid (PPA) | Heating | biointerfaceresearch.com |
| XtalFluor-E / Acetic Acid | 90 °C, Dichloroethane | rsc.org |
| Polymer-supported Burgess Reagent | Microwave, THF | biointerfaceresearch.com |
Another prevalent strategy for forming the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones. nih.gov These precursors are typically synthesized by the condensation of an acid hydrazide with an aldehyde. biointerfaceresearch.comjournalagent.com The subsequent ring closure is achieved using an oxidizing agent, which facilitates the removal of two hydrogen atoms.
A wide array of oxidizing agents has been successfully used for this transformation, including:
Iodine in the presence of a base (e.g., potassium carbonate or mercuric oxide). journalagent.comorganic-chemistry.org
Chloramine-T. nih.gov
Copper(II) salts (e.g., Cu(OTf)₂). rsc.org
Dess-Martin periodinane. researchgate.net
1,3-Dibromo-5,5-dimethylhydantoin. nih.gov
Table 2: Common Oxidizing Systems for N-Acylhydrazone Cyclization
| Oxidizing Agent/System | Conditions | Reference |
| Iodine / K₂CO₃ | Heating | organic-chemistry.org |
| Chloramine-T | Microwave irradiation or conventional heating | nih.gov |
| Cu(OTf)₂ | Catalytic amount | organic-chemistry.org |
| Dess-Martin periodinane | N/A | researchgate.net |
| Photo-irradiation (UV) | DMSO, 342 nm | nih.gov |
The reaction of carboxylic acid hydrazides with carbon disulfide (CS₂) is a primary route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov This reaction is typically carried out in a basic medium, such as ethanolic potassium hydroxide. acs.orgimpactfactor.org The initial reaction forms a potassium dithiocarbazinate salt, which upon heating and subsequent acidification, cyclizes to form the target 1,3,4-oxadiazole-2-thione. nih.govacs.org These products exist in a tautomeric equilibrium between the thione and thiol forms. nih.gov
The reaction mechanism involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbon of CS₂, followed by intramolecular cyclization and elimination. impactfactor.org
The condensation of acylhydrazides and aldehydes is the foundational step for preparing the N-acylhydrazone precursors required for the oxidative cyclization pathway described in section 2.1.2. biointerfaceresearch.comnih.gov However, some one-pot procedures directly convert the aldehyde and acylhydrazide to the final 1,3,4-oxadiazole without isolating the intermediate hydrazone. These methods combine the condensation and oxidation steps into a single synthetic operation. organic-chemistry.org For example, a one-pot synthesis can be achieved using a combination of an organo-photocatalyst and a cobaloxime catalyst, which mediates the cascade cyclization of in situ-formed acylhydrazones to provide the 1,3,4-oxadiazoles. organic-chemistry.org
Targeted Synthesis of 2-(2-Furyl)-1,3,4-Oxadiazole
The specific synthesis of this compound typically starts from precursors derived from furan-2-carboxylic acid. The general strategies mentioned above are directly applied, using a furan-based starting material. For instance, oxidative cyclization of N-acylhydrazones is a common and effective method. mdpi.com
A representative synthesis involves the following steps:
Hydrazone Formation: Furan-2-carbohydrazide is condensed with an appropriate aldehyde (or a derivative that will form the other side of the oxadiazole) to form an N-acylhydrazone.
Oxidative Cyclization: The resulting furan-containing N-acylhydrazone is then treated with an oxidizing agent, such as chloramine-T in ethanol, to induce cyclization and afford the this compound derivative. mdpi.com
The key starting material for the targeted synthesis of this compound is furan-2-carboxylic acid, also known as 2-furoic acid, or its activated derivatives.
2-Furoic Acid: This compound can be synthesized by the oxidation of furfural. wikipedia.org A common industrial method is the Cannizzaro reaction of furfural, which disproportionates to yield both 2-furoic acid and furfuryl alcohol. wikipedia.org Biocatalytic routes using microorganisms like Nocardia corallina have also been developed, offering higher yields. wikipedia.org
Furan-2-carbohydrazide: This essential precursor is readily prepared by reacting an ester of 2-furoic acid (e.g., methyl furoate or ethyl furoate) with hydrazine (B178648) hydrate, typically in a refluxing alcohol solvent like ethanol. mdpi.comscispace.com This standard procedure is widely used to convert esters to their corresponding acid hydrazides.
Furan-2-carbonyl chloride: For syntheses requiring an acylation step, 2-furoic acid can be converted to its more reactive acid chloride derivative. This is usually achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. scispace.com
The availability and straightforward synthesis of these furoic acid derivatives make them versatile precursors for accessing the this compound scaffold. scholaris.cagoogle.com
Cyclization Strategies for the Furyl-Substituted Oxadiazole Ring
The formation of the 1,3,4-oxadiazole ring is a critical step in the synthesis of these heterocyclic compounds. Various cyclization strategies have been developed, each with its own set of reagents and reaction conditions.
Use of Oxidizing Agents (e.g., Lead Tetraacetate, Mercuric Acetate (B1210297), Hypervalent Iodine)
Oxidative cyclization of N-acylhydrazones is a common method for synthesizing 1,3,4-oxadiazoles. tandfonline.com This transformation can be achieved using a variety of oxidizing agents.
Lead Tetraacetate (LTA): LTA is a powerful oxidizing agent used for numerous transformations in organic synthesis, including the cleavage of 1,2-diols and the oxidative decarboxylation of carboxylic acids. slideshare.netjuniperpublishers.comresearchgate.net In the context of oxadiazole synthesis, LTA has been employed for the oxidative cyclization of N-acylhydrazones of aldehydes. core.ac.uk However, its high toxicity necessitates careful handling. slideshare.net The reaction is typically performed in solvents like hot acetic acid, benzene, or chloroform. researchgate.net
Mercuric Acetate: While the search results mention mercuric acetate in the context of desulfurizing agents, its direct application as an oxidizing agent for the cyclization of furyl-substituted oxadiazoles was not explicitly detailed. luxembourg-bio.com
Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (IBD), have emerged as effective and milder alternatives for the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles. core.ac.uk The oxidative cyclization of aldehyde N-acylhydrazones using IBD proceeds to afford the desired oxadiazole derivatives. core.ac.uk For instance, the oxidation of acylhydrazones of heterocyclic acid hydrazides with IBD has been successfully employed to synthesize heterocyclyl-1,3,4-oxadiazoles. core.ac.uk The reaction conditions can vary depending on the specific heterocyclic substituent. core.ac.uk Other hypervalent iodine reagents have also been utilized in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acylhydrazones. researchgate.net
The table below summarizes the use of various oxidizing agents in the synthesis of 1,3,4-oxadiazoles.
| Oxidizing Agent | Substrate | Product | Key Features |
| Lead Tetraacetate (LTA) | N-acylhydrazones of aldehydes | 1,3,4-Oxadiazoles | Powerful but toxic reagent. slideshare.netcore.ac.uk |
| Iodobenzene Diacetate (IBD) | Aldehyde N-acylhydrazones | 1,3,4-Oxadiazoles | Milder alternative to LTA. core.ac.uk |
| Molecular Iodine | Aromatic hydrazides and aryl aldehydes | 2,5-disubstituted 1,3,4-oxadiazoles | Metal-free, oxidative cyclization. jchemrev.com |
Phosphorus Oxychloride (POCl3) Mediated Cyclization
Phosphorus oxychloride (POCl₃) is a widely utilized reagent in organic synthesis, serving as a dehydrating and chlorinating agent. nih.govipindexing.com One of its prominent applications is in the cyclodehydration of 1,2-diacylhydrazines to yield 2,5-disubstituted-1,3,4-oxadiazoles. nih.govbiointerfaceresearch.com This method has been used to synthesize a variety of oxadiazole derivatives, including those with diphenyl substituents. nih.gov
The reaction typically involves refluxing an equimolar mixture of a substituted benzohydrazide (B10538) and a substituted benzoic acid with POCl₃. nih.gov The mechanism involves the formation of a phosphate (B84403) ester intermediate, followed by cyclization and elimination of metaphosphoric acid and hydrogen chloride. nih.gov This approach has also been extended to the one-pot synthesis of 5-aryl-1,3,4-oxadiazoles bearing a benzimidazole (B57391) nucleus. wjarr.com
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool, offering numerous advantages over conventional heating methods. numberanalytics.comnih.gov These benefits include dramatically reduced reaction times, improved yields, enhanced product purity, and increased energy efficiency. numberanalytics.comnih.govijpsjournal.comnih.gov
The application of microwave irradiation has been successfully employed in the synthesis of 1,3,4-oxadiazole derivatives. wjarr.comnih.govnih.gov For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by reacting aromatic acids and hydrazine hydrochloride in the presence of phosphorus pentoxide under microwave irradiation. wjarr.com Solvent-free microwave-assisted synthesis of oxadiazoles containing an imidazole (B134444) moiety has also been reported, highlighting the eco-friendly nature of this technique. ias.ac.in The rapid and uniform heating provided by microwaves can lead to higher yields and fewer byproducts. numberanalytics.com
The following table compares conventional and microwave-assisted synthesis for a representative imidazole derivative synthesis, illustrating the advantages of MAOS.
| Method | Reaction Time | Yield (%) |
| Conventional | Hours | Moderate |
| Microwave-Assisted | Minutes | High |
Data adapted from a study on imidazole synthesis, showcasing the general advantages of microwave-assisted methods. nih.gov
Copper-Catalyzed Oxidative Approaches
Copper-catalyzed reactions have also been explored for the synthesis of 1,3,4-oxadiazoles. One such method involves the oxidative cyclization of N-acylhydrazones. researchgate.net Another approach utilizes copper(II) oxide nanoparticles as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles from the corresponding 1,3,4-oxadiazoles and aryl or alkenyl halides. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the synthesis of 1,3,4-oxadiazoles, several green approaches have been developed to minimize environmental impact. nih.gov
Microwave-assisted synthesis, as discussed previously, is a cornerstone of green chemistry in this field, often leading to solvent-free reactions and improved energy efficiency. wjarr.comnih.govmdpi.com Other green techniques include ultrasound-mediated synthesis and the use of eco-friendly catalysts. mdpi.com For example, an iodine-mediated synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed under solvent-free conditions using a grinding technique, which is a simple, efficient, and environmentally friendly method. tandfonline.com This approach avoids the need for hazardous organic solvents and simplifies the work-up procedure. tandfonline.com Electrochemical methods also present a green alternative for the synthesis of oxadiazole scaffolds, offering high yields and environmentally friendly isolation and purification. mdpi.com
Synthesis of S-Substituted this compound Derivatives
The synthesis of S-substituted this compound derivatives typically begins with the preparation of the corresponding thiol. 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol can be synthesized from furan-2-carboxylic acid hydrazide. nih.govresearchgate.net A common route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.govjchemrev.com
Once the thiol is obtained, it can undergo various reactions to introduce substituents at the sulfur atom. For example, the synthesis of 2-(((furan-2-ylmethyl)thio)methyl)-5-(substituted-phenyl)-1,3,4-oxadiazoles has been reported. echemcom.com This involves the reaction of a 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol with 2-(chloromethyl)furan.
Advanced Spectroscopic and Structural Characterization of 2 2 Furyl 1,3,4 Oxadiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-(2-Furyl)-1,3,4-oxadiazole, both ¹H and ¹³C NMR spectra would provide key insights into its structure.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the furan (B31954) ring. The furan ring protons typically appear as multiplets in the aromatic region. Based on the analysis of similar structures, the proton at position 5 of the furan ring (H-5') is expected to be the most deshielded due to the electronegativity of the adjacent oxygen atom and the electronic effects of the oxadiazole ring. The protons at positions 3 and 4 (H-3' and H-4') would likely appear at slightly higher fields.
For comparison, the ¹H NMR spectrum of the related compound 5-furan-2-yl rsc.orgnih.govspectrabase.comoxadiazole-2-thiol shows signals for the furyl protons in a multiplet at δ 6.60-7.60 ppm. nih.gov In another instance, the furan proton in a more complex furanyl-oxadiazole derivative was observed as a singlet at δ 7.18 ppm. rsc.org
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Furan H-3' | ~6.6 - 6.8 |
| Furan H-4' | ~7.2 - 7.4 |
Note: The above data is predicted and based on general values for furan protons and analysis of related structures.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound would be characterized by signals for the two carbons of the oxadiazole ring and the four carbons of the furan ring. The carbons of the 1,3,4-oxadiazole (B1194373) ring (C-2 and C-5) are expected to appear at low field, typically in the range of δ 150-170 ppm, due to the deshielding effect of the adjacent nitrogen and oxygen atoms. For instance, in a series of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, the oxadiazole carbons were observed at approximately δ 163 and 167 ppm. nih.gov
The furan ring carbons would have characteristic chemical shifts, with the carbon attached to the oxadiazole ring (C-2') and the carbon adjacent to the oxygen (C-5') appearing at lower fields than the other two furan carbons (C-3' and C-4').
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Oxadiazole C-2 | ~160 - 165 |
| Oxadiazole C-5 | ~165 - 170 |
| Furan C-2' | ~145 - 150 |
| Furan C-3' | ~110 - 115 |
| Furan C-4' | ~115 - 120 |
Note: The above data is predicted and based on general values for furan and oxadiazole carbons and analysis of related structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the furan ring. Cross-peaks would be expected between H-3' and H-4', and between H-4' and H-5', confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the furan carbons by correlating them to their attached protons (C-3' to H-3', C-4' to H-4', and C-5' to H-5').
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the furan and oxadiazole rings. Key correlations would be expected from the furan protons (H-3' and H-5') to the oxadiazole carbon C-2.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as the vibrations of the furan ring.
In various 2,5-disubstituted 1,3,4-oxadiazoles, the C=N stretching vibration is typically observed in the region of 1600-1650 cm⁻¹. spectrabase.com The C-O-C stretching of the oxadiazole ring usually appears around 1020-1250 cm⁻¹. For the furan moiety, characteristic bands for C-H stretching, C=C stretching, and ring breathing vibrations would be expected. For example, the IR spectrum of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) showed aromatic C-H stretching in the range of 3085-3045 cm⁻¹ and in-plane C-H bending vibrations between 1014 and 1481 cm⁻¹. ajchem-a.com
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Furan) | ~3100 - 3150 |
| C=N Stretch (Oxadiazole) | ~1600 - 1650 |
| C=C Stretch (Furan) | ~1500 - 1580 |
| C-O-C Stretch (Oxadiazole) | ~1020 - 1250 |
Note: These are expected values based on the analysis of related heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, which helps in determining its molecular weight and elemental composition. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (C₆H₄N₂O₂).
The fragmentation pattern in the mass spectrum would be characteristic of the linked furan and oxadiazole rings. Cleavage of the bond between the two rings and fragmentation of the individual rings would likely be observed. Studies on other aryl-1,3,4-oxadiazoles have shown that decomposition often occurs through the breakage of bonds within the oxadiazole ring. osti.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the furan and oxadiazole rings.
For a series of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, absorption maxima (λ_max) were observed in the range of 286-288 nm. nih.gov Another study on 2,5-diaryl-1,3,4-oxadiazoles reported absorption maxima characteristic of π-π* transitions of the oxadiazole core at around 293 nm and 345 nm. ajchem-a.com Given the conjugated nature of this compound, absorption bands in the UV region are anticipated.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Furan-2-yl rsc.orgnih.govspectrabase.comoxadiazole-2-thiol |
| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
X-ray Crystallography of this compound Derivatives
The detailed structural characterization of this compound derivatives through single-crystal X-ray diffraction has offered a comprehensive understanding of their molecular framework. A notable example is the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. nih.govresearchgate.net The analysis of this compound reveals specific details about its crystal system, space group, and unit cell dimensions, which are fundamental parameters in crystallography.
The compound crystallizes in a monoclinic system with a P2/n space group. researchgate.net The furan ring within the structure is observed to be disordered over two orientations, with occupancy factors of 0.76 and 0.24. nih.govresearchgate.net This disorder indicates a degree of conformational flexibility of the furan moiety in the crystalline state.
Table 1: Crystal Data and Structure Refinement for 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₉N₃O₂ |
| Formula Weight | 227.22 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a | 13.195 (3) Å |
| b | 5.6162 (8) Å |
| c | 14.958 (3) Å |
| β | 107.00 (2)° |
| Volume | 1060.0 (3) ų |
| Z | 4 |
| Density (calculated) | 1.424 Mg/m³ |
Source: researchgate.net
The molecular geometry of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is characterized by a nearly planar arrangement of its constituent rings. The dihedral angle between the central 1,3,4-oxadiazole ring and the furan ring is 5.7(6)°, while the angle between the oxadiazole ring and the phenyl ring is 3.34(18)°. nih.govresearchgate.net This planarity suggests a significant degree of π-conjugation across the molecule. The bond lengths within the oxadiazole ring are intermediate between typical single and double bonds, which further supports the presence of electron delocalization. nih.gov
Intermolecular interactions play a crucial role in the crystal packing of this derivative. The crystal structure reveals the formation of inversion dimers through pairs of N—H···N hydrogen bonds between the amine group and a nitrogen atom of the oxadiazole ring, creating an R²₂(8) ring motif. nih.govresearchgate.net These dimers are further interconnected by C—H···π and π–π stacking interactions, with centroid-centroid distances ranging from 3.291 (2) to 3.460 (8) Å, ultimately leading to a three-dimensional supramolecular network. nih.govresearchgate.net An intramolecular C—H···O interaction is also present, which contributes to the stability of the molecular conformation. nih.gov
Table 2: Selected Bond Lengths for 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
| Bond | Length (Å) |
|---|---|
| N1—C5 | 1.290 (4) |
| N2—C6 | 1.302 (4) |
Source: nih.gov
The comprehensive data obtained from X-ray crystallography not only confirms the molecular structure of this compound derivatives but also provides valuable information on their electronic properties and intermolecular recognition patterns. This knowledge is essential for the rational design of new materials with specific solid-state properties.
In-Depth Computational Analysis of this compound Remains Elusive
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the physicochemical properties of molecules, including their electronic structure, stability, and reactivity. nih.govresearchgate.net Such studies are invaluable for drug design and materials science. For many 1,3,4-oxadiazole derivatives, DFT has been employed to investigate their molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps, which are crucial for understanding their behavior in chemical reactions and biological systems. olemiss.eduresearchgate.net
However, specific data points such as optimized bond lengths and angles, dihedral angles defining the conformation between the furan and oxadiazole rings, HOMO-LUMO energy gaps, and electrostatic potential values for this compound are not detailed in the available literature.
Similarly, theoretical investigations into the reaction mechanism of its formation are described in general terms for the 1,3,4-oxadiazole scaffold but lack specific details for the 2-(2-furyl) variant. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of N,N'-diacylhydrazines or the reaction of hydrazides with various reagents. nih.govrsc.org Mechanistic studies for these transformations typically involve the analysis of transition states, energy barriers, and the influence of solvents on the reaction pathways. nih.gov While these general principles apply, the specific energetic profile and the nature of transition states for the formation of this compound have not been specifically reported.
For instance, studies on related compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole provide a framework for the type of computational analysis that would be relevant, including the use of the B3LYP method with a 6-311++G(d,p) basis set for geometry optimization and frequency calculations. olemiss.edu Such studies reveal how substituents on the phenyl ring influence the electronic properties and reactivity of the oxadiazole core. One could anticipate that the electron-rich furan ring in this compound would significantly influence its electronic structure and reactivity compared to phenyl-substituted analogues.
While the synthesis of various furanyl-1,3,4-oxadiazole derivatives has been reported, often in the context of their potential biological activities, these studies primarily focus on chemical characterization and bioassays rather than in-depth computational analysis. A cobalt-catalyzed three-component reaction has been shown to produce a 2-furyl-1,3,4-oxadiazole derivative, but the report centers on the synthetic methodology and yield rather than theoretical aspects.
Computational and Theoretical Studies on 2 2 Furyl 1,3,4 Oxadiazole
Molecular Dynamics Simulations for Structural Insights
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic behavior of molecules over time. For 2-(2-Furyl)-1,3,4-oxadiazole and its derivatives, MD simulations provide critical insights into their structural stability, conformational changes, and interactions with biological targets at an atomic level. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a dynamic perspective that complements static computational methods like molecular docking.
In studies of 1,3,4-oxadiazole (B1194373) derivatives, MD simulations are frequently employed to validate the stability of ligand-protein complexes predicted by molecular docking. mdpi.com For instance, when investigating the potential of these compounds as enzyme inhibitors, researchers perform MD simulations to observe whether the compound remains bound to the active site of the target protein in a simulated physiological environment. Key parameters are analyzed throughout the simulation to assess the stability of the complex.
One such parameter is the Radius of Gyration (Rg) , which measures the compactness of the protein structure over time. A stable Rg value for the protein-ligand complex suggests that the binding of the oxadiazole derivative does not cause significant unfolding or destabilization of the protein. mdpi.com In a study on 1,3,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the Rg of the protein was found to be uniform throughout the simulation, indicating stability. mdpi.com
Another important parameter is the Solvent Accessible Surface Area (SASA) , which calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes in the protein or the ligand upon binding. Analysis of the Root Mean Square Deviation (RMSD) of atomic positions is also crucial. It quantifies the deviation of the protein-ligand complex from its initial docked pose. A low and stable RMSD value over the simulation time suggests a stable binding mode.
While specific MD simulation data for the parent compound this compound is not extensively detailed in the public domain, the principles and parameters analyzed for its derivatives are directly applicable. These computational techniques are invaluable for understanding its potential interactions with biomolecules and for the rational design of new derivatives with improved properties.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of 1,3,4-Oxadiazole Derivatives
| Parameter | Description | Significance for Structural Insights |
| Radius of Gyration (Rg) | A measure of the compactness of the protein-ligand complex. | Indicates the stability and folding state of the protein upon ligand binding. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Reveals changes in conformation and exposure of different molecular regions. |
| Root Mean Square Deviation (RMSD) | The average deviation of atomic positions from a reference structure. | Assesses the stability of the ligand's binding pose within the protein's active site. |
| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and protein. | Determines the strength and specificity of the interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies are instrumental in predicting their non-clinical effects, such as antimicrobial, anti-inflammatory, or anticancer activities, and in guiding the synthesis of new, more potent derivatives.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov A typical QSAR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. elsevierpure.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. elsevierpure.com
For instance, in a QSAR study on a series of oxadiazolo[3,4-d]pyrimidine nucleoside derivatives with antiviral activity, researchers found that compounds with high activity tended to have small values for logP (octanol/water partition coefficient) and a large value for logS (aqueous solubility). nih.gov This suggests that lower lipophilicity and higher water solubility are favorable for the antiviral effect of these compounds. nih.gov
Similarly, 2D-QSAR modeling has been applied to 1,3,4-thiadiazole (B1197879) derivatives with antiproliferative activity. elsevierpure.com The resulting models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. elsevierpure.com The generated QSAR equations can highlight which structural features are positively or negatively correlated with the desired biological effect.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Oxadiazole Derivatives
| Descriptor Type | Example Descriptors | Information Encoded |
| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule. |
| Hydrophobic | LogP (octanol/water partition coefficient) | Lipophilicity and ability to cross cell membranes. |
| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching. |
Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2 2 Furyl 1,3,4 Oxadiazole Derivatives Non Clinical Focus
Influence of Furan (B31954) Ring Substitution on Chemical Reactivity
The furan ring, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution, typically at the C5 position (adjacent to the oxygen atom and distal to the oxadiazole linkage) due to its higher electron density. The reactivity of the furan moiety in 2-(2-furyl)-1,3,4-oxadiazole derivatives is a critical aspect of their chemical profile.
Studies on related structures, such as 2-(2-furyl)phenanthro[9,10-d]oxazole, have shown that electrophilic substitution reactions like nitration, bromination, and acylation can occur on the furan ring. researchgate.net The conditions of the reaction can dictate whether the substitution happens on the furan ring or another part of the molecule. researchgate.net For instance, the presence of a nitro group, as seen in 5-nitro-2-furyl substituted 1,3,4-oxadiazoles, highlights a common modification strategy to modulate the electronic properties and potential biological activity of the entire molecule. acs.org
The introduction of substituents on the furan ring can have several consequences:
Electronic Effects: Electron-donating groups (e.g., methyl) can enhance the electron density of the furan ring, potentially increasing its reactivity towards electrophiles and influencing its interaction with biological targets. Conversely, electron-withdrawing groups (e.g., nitro) decrease the ring's electron density, which can alter its reactivity and metabolic stability.
Steric Effects: The size and position of substituents can create steric hindrance, influencing the preferred conformation of the molecule and its ability to fit into a specific enzyme's active site or receptor's binding pocket.
Directing Further Reactions: The use of blocking groups, such as organosilyl groups, has been a successful strategy in furan chemistry to direct the introduction of other functional groups to specific positions on the ring that are otherwise difficult to access. psu.edu These silyl (B83357) groups can be easily introduced and later removed or replaced, offering a versatile tool for creating a variety of substituted furan rings. psu.edu
In the context of this compound, modifications to the furan ring are a key strategy for fine-tuning the molecule's chemical and biological properties.
Role of 1,3,4-Oxadiazole (B1194373) Core Substituents on Activity Profiles
The 1,3,4-oxadiazole ring is a bioisosteric replacement for ester and amide groups, which can improve metabolic stability and hydrogen bonding capacity. nih.govdoaj.org The substituents at the 5-position of the 1,3,4-oxadiazole ring (relative to the furan ring at the 2-position) play a crucial role in defining the biological activity profile of the derivatives.
For example, a study on 1,3,4-oxadiazole-2-thiol (B52307) derivatives revealed that aromatic substitutions had a more significant impact on inhibiting cholinesterase enzymes compared to aliphatic substitutions. nih.gov In another instance, the introduction of various alkyl or aryl chlorides to the thiol group of a 1,3,4-oxadiazole core resulted in derivatives with notable anti-inflammatory and antioxidant activities. nih.gov
The following table summarizes the influence of different substituents on the 1,3,4-oxadiazole core on the observed in vitro activity profiles from various studies.
| Substituent Group on 1,3,4-Oxadiazole Core | Observed In Vitro Activity Profile | Reference(s) |
| Thione | Potent inhibitors of α-amylase and α-glucosidase. | nih.gov |
| Substituted Phenyl (e.g., p-chlorophenyl) | Sirt2 inhibitory action. | nih.gov |
| Thiol with Alkyl/Aryl Chlorides | Anti-inflammatory and antioxidant activities. | nih.gov |
| Substituted Phenylamine | Antibacterial activity. | nih.gov |
| Alkyl Groups of Varying Lengths | Precursors for compounds with specific spectral properties (phenylazo moieties). | nih.gov |
| Acylamino Group | Varied antimicrobial activity. | researchgate.net |
These findings underscore the importance of the substituent at the 5-position of the 1,3,4-oxadiazole ring in dictating the compound's biological effects.
Ligand-Target Interactions (Enzyme Inhibition, Receptor Binding – in vitro without clinical outcomes)
The biological activity of this compound derivatives is often mediated by their direct interaction with specific enzymes or receptors. In vitro assays are fundamental in elucidating these interactions and quantifying the potency of inhibition or binding.
Enzyme Inhibition:
Derivatives of the 1,3,4-oxadiazole scaffold have been shown to be effective inhibitors of several enzymes. For instance, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.gov The inhibitory concentrations (IC₅₀) for some of these compounds were comparable to the standard drug acarbose. nih.gov
Similarly, 1,3,4-oxadiazole-2-thiol derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. nih.gov The study found that compounds with aromatic substitutions were generally more potent inhibitors than those with aliphatic substitutions. nih.gov
The table below presents in vitro enzyme inhibition data for some 1,3,4-oxadiazole derivatives.
| Derivative Class | Target Enzyme | Compound | IC₅₀ (µM) | Reference |
| 2-Thione-1,3,4-oxadiazoles | α-Amylase | 5g | Similar to acarbose | nih.gov |
| 1,3,4-Oxadiazole-2-thiols | Acetylcholinesterase (AChE) | 6q | 11.73 ± 0.49 | nih.gov |
| 1,3,4-Oxadiazole-2-thiols | Butyrylcholinesterase (BChE) | 6q | 21.83 ± 0.39 | nih.gov |
Receptor Binding:
In the context of cancer research, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of receptor tyrosine kinases like VEGFR2 and EGFR, which are crucial for tumor angiogenesis and growth. mdpi.comrsc.org A computational study on 1,3,4-oxadiazole derivatives targeting VEGFR2 identified several compounds with strong binding affinities. mdpi.com For example, compound 7j was identified as a potent inhibitor of VEGFR2 with a low estimated inhibitory constant. mdpi.com
The binding interactions often involve hydrogen bonds, pi-alkyl interactions, and other non-covalent forces between the ligand and amino acid residues in the receptor's active site. mdpi.com For instance, the oxadiazole ring itself can form hydrogen bonds with residues like Aspartate (ASP) and pi-anion interactions with Glutamate (Glu) and Lysine (Lys). mdpi.com
The table below shows the calculated binding energies of some 1,3,4-oxadiazole derivatives with receptor tyrosine kinases.
| Derivative | Target Receptor | Binding Energy (kJ/mol) | Reference |
| 7g | VEGFR2 | -46.32 | mdpi.com |
| 7j | VEGFR2 | -48.89 | mdpi.com |
| 7l | VEGFR2 | -45.01 | mdpi.com |
| 7g | EGFR | -31.01 | mdpi.com |
| 7j | EGFR | -33.23 | mdpi.com |
These in vitro studies are essential for identifying lead compounds and understanding the molecular basis of their activity.
Computational SAR Approaches
Computational methods are invaluable tools for rationalizing and predicting the structure-activity relationships of this compound derivatives. Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations provide insights into ligand-target interactions at an atomic level. nih.govnih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov It is widely used to screen virtual libraries of compounds and to understand the binding modes of active molecules. For example, docking studies of 1,3,4-oxadiazole derivatives with α-amylase and α-glucosidase have helped to visualize the interactions within the enzyme pockets, corroborating the in vitro inhibition data. nih.gov Similarly, docking studies on VEGFR2 have shown how different substituents on the oxadiazole scaffold can lead to varying binding energies and interaction patterns. mdpi.com
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, stability, and reactivity of molecules. nih.govmdpi.com These studies can compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. This information is crucial for predicting chemical reactivity and understanding the electronic aspects of ligand-receptor interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with observed activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com This method can assess the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the target protein upon binding. mdpi.com
These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the design and optimization of novel this compound derivatives with desired biological activities.
Emerging Applications and Advanced Materials Science Potential of 2 2 Furyl 1,3,4 Oxadiazole Derivatives
Applications in Agrochemicals (Herbicidal, Insecticidal, Fungicidal Activities)
The 1,3,4-oxadiazole (B1194373) scaffold is a key component in a variety of agrochemicals, and the incorporation of a furan (B31954) ring can significantly enhance their biological activity. nih.govresearchgate.netnih.govresearchgate.net Derivatives of 2-(2-furyl)-1,3,4-oxadiazole have demonstrated notable potential as fungicidal, insecticidal, and herbicidal agents. nih.govresearchgate.netacs.org
Fungicidal Activities:
Research has extensively documented the potent fungicidal properties of this compound derivatives against a range of plant pathogens. sci-hub.rufrontiersin.org A study on 1,3,4-oxadiazole derivatives featuring a 5-phenyl-2-furan moiety revealed significant in vivo fungicidal effects against Botrytis cinerea and Rhizoctonia solanii when applied at a concentration of 500 μg/mL. sci-hub.ru
In the quest for new succinate (B1194679) dehydrogenase (SDH) inhibitors, a series of novel furan/thiophene-1,3,4-oxadiazole carboxamides were synthesized and evaluated. acs.org Several of these compounds exhibited potent antifungal activity. For instance, certain derivatives showed remarkable efficacy against Sclerotinia sclerotiorum, with EC₅₀ values as low as 0.140 ± 0.034 mg/L, which is superior to the commercial fungicide boscalid (B143098) (EC₅₀ = 0.645 ± 0.023 mg/L). acs.org The structure-activity relationship (SAR) analysis from this research highlighted that the introduction of a furan ring can enhance antifungal activity. frontiersin.org
The following table summarizes the fungicidal activity of selected furan-1,3,4-oxadiazole carboxamide derivatives against various phytopathogenic fungi. acs.org
| Compound | Target Fungi | EC₅₀ (mg/L) |
| 4b | Sclerotinia sclerotiorum | 1.053 ± 0.076 |
| 4g | Sclerotinia sclerotiorum | 0.443 ± 0.031 |
| 4h | Sclerotinia sclerotiorum | 0.298 ± 0.025 |
| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 |
| 5j | Sclerotinia sclerotiorum | 0.762 ± 0.043 |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.645 ± 0.023 |
Herbicidal and Insecticidal Activities:
While the 1,3,4-oxadiazole ring is present in commercial herbicides like oxadiazon, specific research on the herbicidal activity of this compound derivatives is an area requiring further exploration. acs.org Similarly, while 1,3,4-oxadiazole derivatives are generally recognized for their insecticidal potential, detailed studies focusing specifically on furan-containing analogues are not extensively reported in recent literature. nih.govresearchgate.netnih.gov The synthesis of compounds like 5-furan-2-yl nih.govfrontiersin.orgresearchgate.netoxadiazole-2-thiol suggests a promising direction for the development of new pesticides, including insecticides. nih.gov
Role in Materials Science (e.g., Organic Semiconductors, Optoelectronic Materials)
The rigid, planar structure and electron-deficient nature of the 1,3,4-oxadiazole ring make its derivatives excellent candidates for applications in materials science, particularly in the field of optoelectronics. researchgate.netrsc.org These compounds are frequently utilized as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.orgworktribe.com
A study on the electronic and optical properties of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) demonstrated that the material possesses semiconductor properties with an optical band gap of approximately 3.84 eV. researchgate.net The high refractive index and optical conductivity of this compound indicate its suitability for optoelectronic applications. researchgate.net Furthermore, the significant hyperpolarizability values suggest potential for use in advanced photonic technologies. researchgate.net Although this specific study did not involve a furyl substituent, it highlights the inherent potential of the 2,5-disubstituted-1,3,4-oxadiazole scaffold. The incorporation of a furan ring, a known electron-rich heterocycle, could further tune the electronic and optical properties of these materials for specific applications in OLEDs and other organic electronic devices.
Catalysis and Ligand Design Applications
The application of this compound derivatives in the field of catalysis and ligand design is a relatively unexplored area of research. While the oxadiazole core is a component in various pharmacologically active ligands, its use in synthetic catalysis is not well-documented. nih.gov The nitrogen atoms in the oxadiazole ring possess lone pairs of electrons that could potentially coordinate with metal centers, suggesting a theoretical basis for their use as ligands. However, current scientific literature lacks specific examples of this compound or its derivatives being employed as catalysts or as ligands in catalytic systems for chemical synthesis. This represents a potential area for future investigation and development.
Bio-imaging and Sensing Applications (excluding medical diagnostics)
The fluorescent properties of certain 1,3,4-oxadiazole derivatives have led to their investigation in bio-imaging and sensing applications. A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and their optical properties evaluated, revealing that their fluorescence emission can be tuned by extending the conjugation length. nih.gov These compounds were subsequently used in a bioimaging assay with L-929 cells, where they demonstrated excellent cell permeability and were effective as cell staining agents under a confocal fluorescence microscope. nih.gov This indicates the potential of the 1,3,4-oxadiazole scaffold, including furyl-substituted derivatives, for the development of novel fluorescent probes for biological research.
The inherent responsiveness of the oxadiazole core to its chemical environment also suggests potential in the development of chemical sensors. While a study on a 1,2,4-oxadiazole (B8745197) derivative demonstrated its utility as a fluoride (B91410) anion sensor, this points to the broader potential of the oxadiazole family in the design of selective chemosensors. nih.gov
Future Directions and Research Opportunities in 2 2 Furyl 1,3,4 Oxadiazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally relied on conventional heating methods that often require long reaction times and the use of hazardous solvents. nih.gov The future of 2-(2-furyl)-1,3,4-oxadiazole synthesis lies in the adoption of green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety.
Key areas for development include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. wjarr.comnih.gov It represents a more energy-efficient alternative to conventional heating. nih.gov
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates. Ultrasound irradiation has been successfully used for the synthesis of various oxadiazole derivatives with improved yields and shorter reaction times compared to traditional methods. nih.gov
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. beilstein-journals.orgresearchgate.net This technology allows for the integration of multiple reaction and purification steps, streamlining the synthesis of this compound derivatives. beilstein-journals.org
Solvent-Free Reactions: Techniques like grinding reactants together, sometimes with a catalytic amount of a reagent, eliminate the need for bulk solvents, thereby reducing environmental impact and simplifying product work-up.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, environmentally benign conditions. A multicomponent, enzyme-catalyzed process using Novozym 435 (immobilized Candida antarctica lipase (B570770) B) has been developed for the synthesis of 1,3,4-oxadiazole thioether derivatives, showcasing the potential for biocatalysis in this field. rsc.org
| Methodology | Key Advantages | Typical Reaction Time | Reported Yields |
|---|---|---|---|
| Conventional Heating | Well-established, simple equipment | Hours to days | Variable |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields nih.gov | Minutes | Often >80% wjarr.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields nih.gov | Minutes to hours | 78-90% nih.gov |
| Flow Chemistry | High efficiency, safety, scalability, process integration beilstein-journals.org | Minutes (residence time) | Up to 93% beilstein-journals.org |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Hours | 65-94% rsc.org |
Exploration of Underexplored Reactivity and Transformations
While the synthesis of the this compound core is well-documented, the full extent of its chemical reactivity remains to be explored. Future research should focus on novel transformations that can be used to functionalize this scaffold in new ways, providing access to a wider chemical space for drug discovery and materials science.
Potential areas for investigation include:
Transformations of the Furan (B31954) Ring: The furan moiety is susceptible to a variety of reactions that could be exploited for further derivatization. This includes Diels-Alder cycloadditions to build complex polycyclic structures and electrophilic substitution reactions to introduce functional groups at other positions on the furan ring.
C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the core structure. Applying modern catalytic methods to selectively activate C-H bonds on either the furan or oxadiazole ring could provide efficient routes to novel analogues without the need for pre-functionalized starting materials.
Ring-Opening Reactions: Investigating conditions for the selective ring-opening of either the furan or oxadiazole ring could lead to the synthesis of novel acyclic or alternative heterocyclic structures, expanding the chemical diversity derivable from this scaffold.
Nucleophilic Substitution: While the 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack, the introduction of a leaving group (such as a halogen) onto the ring allows for subsequent nucleophilic substitution, providing a handle for introducing a wide array of functional groups. nih.gov
Integration with Advanced Spectroscopic and Imaging Techniques
The structural elucidation of this compound derivatives currently relies on standard spectroscopic techniques. ijrpr.com Future work should focus on leveraging advanced spectroscopic methods not only for characterization but also for functional applications, such as in diagnostics and bioimaging.
Advanced NMR Spectroscopy: Beyond routine 1H and 13C NMR, advanced two-dimensional NMR techniques can be used to unambiguously assign the structures of more complex derivatives and study their conformational dynamics in solution.
Fluorescent Probes: The inherent electronic properties of the conjugated furan-oxadiazole system suggest that its derivatives could be engineered to act as fluorescent probes. Research into modifying the structure to enhance quantum yield and introduce sensitivity to specific biological analytes (e.g., metal ions, pH, reactive oxygen species) could lead to new tools for cellular imaging and diagnostics.
Positron Emission Tomography (PET) Imaging: The development of synthetic routes to incorporate positron-emitting radionuclides (e.g., ¹⁸F, ¹¹C) into the this compound scaffold could yield novel PET radiotracers. These agents could be used for the non-invasive imaging and quantification of biological targets in vivo, aiding in disease diagnosis and the development of targeted therapies.
| Technique | Application in this compound Research | Information Gained |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Routine structural characterization jyoungpharm.orgechemcom.com | Proton and carbon environments, molecular connectivity ijrpr.com |
| Infrared (IR) Spectroscopy | Identification of functional groups jyoungpharm.org | Presence of C=N, C-O-C stretches characteristic of the oxadiazole and furan rings |
| Mass Spectrometry (MS) | Determination of molecular weight and formula researchgate.net | Exact mass, fragmentation patterns |
| Fluorescence Spectroscopy | Development of fluorescent probes | Emission/excitation spectra, quantum yield, analyte sensitivity |
| Positron Emission Tomography (PET) | Development of novel imaging agents | In vivo distribution and target engagement of radiolabeled derivatives |
Predictive Modeling for New Derivative Design
Computational chemistry and in silico modeling are indispensable tools for accelerating the design and discovery of new chemical entities. Applying these methods to the this compound scaffold can rationalize structure-activity relationships and guide the synthesis of derivatives with optimized properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijrpc.com Developing robust QSAR models for this compound derivatives can predict the activity of unsynthesized analogues, helping to prioritize synthetic efforts towards the most promising candidates. dergipark.org.tr
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. rsc.org Docking studies can elucidate the molecular basis of activity for this compound derivatives and guide the design of new compounds with improved binding affinity and selectivity. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com These studies can provide fundamental insights into the properties of the this compound scaffold and help predict its behavior in chemical reactions and biological systems.
Pharmacokinetic (ADMET) Modeling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase is crucial. In silico ADMET models can flag potential liabilities, allowing for structural modifications to improve the drug-likeness of candidate compounds. mdpi.com
Synergistic Applications with Other Chemical Entities
The functional versatility of the this compound core makes it an ideal candidate for integration with other chemical entities to create materials and therapeutic agents with enhanced or multifunctional properties.
Hybrid Molecules: A promising strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked into a single entity. frontiersin.org Future research could focus on synthesizing hybrids that combine the this compound scaffold with other biologically active moieties to target multiple pathways involved in a disease, potentially leading to synergistic effects and overcoming drug resistance. jmpas.com
Combination Therapy: In medicine, particularly oncology, combination therapy involving multiple drugs is standard practice. Studies could be designed to investigate the synergistic effects of this compound derivatives when co-administered with existing therapeutic agents. nih.gov This could lead to improved treatment efficacy at lower doses, reducing toxicity and side effects.
Photodynamic Therapy (PDT): Certain heterocyclic compounds can act as photosensitizers in PDT, generating cytotoxic reactive oxygen species upon light activation. The potential of this compound derivatives as photosensitizers, perhaps in combination with other PDT agents or targeting moieties, warrants investigation for novel cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(2-Furyl)-1,3,4-oxadiazole derivatives, and how can structural purity be ensured?
- Methodology : The synthesis typically involves cyclization of acylhydrazides using reagents like POCl₃ or PCl₃. For example, substituted 1,3,4-oxadiazoles are synthesized via a five-step protocol starting with trifluoro-3-oxobutanoate and triethyl orthoformate, followed by cyclization . Post-synthesis characterization should include ¹H/¹³C NMR (to confirm substituent positions), HRMS (for molecular weight validation), and X-ray crystallography (to resolve ambiguities in regiochemistry, as demonstrated for compound 5a ).
Q. How stable is the 1,3,4-oxadiazole core under varying experimental conditions?
- Key Factors : The stability of the oxadiazole ring depends on aromaticity, substituent effects, and storage conditions. The 1,3,4-oxadiazole isomer is the most stable due to aromatic π-electron delocalization. Electron-withdrawing groups (e.g., nitro, halogens) enhance stability, while electron-donating groups (e.g., methoxy) may reduce it . Stability assays should include thermal gravimetric analysis (TGA) and HPLC monitoring under acidic/alkaline conditions.
Advanced Research Questions
Q. How can molecular docking be optimized to study interactions between this compound derivatives and target proteins (e.g., SDH)?
- Protocol : Use software like AutoDock Vina or Schrödinger Suite. For SDH (succinate dehydrogenase, PDB: 2FBW), align the oxadiazole moiety with the binding pocket of penthiopyrad, a known inhibitor. Focus on hydrogen bonding with Arg-43 and hydrophobic interactions with Trp-173. Validate docking poses via molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Q. What strategies resolve contradictions in bioassay data for oxadiazole-based compounds with dual fungicidal/herbicidal activities?
- Approach : For inconsistent inhibition rates (e.g., >50% against Sclerotinia sclerotiorum but <30% against Fusarium spp.), conduct dose-response assays (IC₅₀ determination) and evaluate substituent effects. For example, 2-((4-bromobenzyl)thio)-substituted derivatives show enhanced herbicidal activity due to increased lipophilicity, whereas electron-deficient substituents improve fungicidal potency . Cross-validate using in planta models to rule out false positives.
Q. How do computational studies (e.g., DFT) correlate with experimental anticancer activity in 1,3,4-oxadiazole derivatives?
- Method : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For benzimidazole-oxadiazole hybrids, low HOMO-LUMO gaps (<3 eV) correlate with high cytotoxicity by facilitating charge transfer to DNA. Experimental validation via MTT assays on cancer cell lines (e.g., HeLa) is critical .
Safety and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
